molecular formula C17H23N3O3 B079691 Trp-Leu CAS No. 13123-35-8

Trp-Leu

Cat. No. B079691
CAS RN: 13123-35-8
M. Wt: 317.4 g/mol
InChI Key: LYMVXFSTACVOLP-ZFWWWQNUSA-N
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Description

Synthesis Analysis

The synthesis of Trp-Leu and its derivatives focuses on enhancing properties such as lipophilicity or stability. A notable approach involved acylating Trp-Leu to produce Myr-Trp-Leu, enhancing its lipophilicity and altering its interaction with biological membranes, which drastically changes its tissue behavior (Veuillez et al., 1999).

Molecular Structure Analysis

Investigations into the molecular structure of related systems, such as tRNA synthetases that interact with Leu, reveal intricate interactions essential for protein synthesis and fidelity. The crystal structures of Leucyl-tRNA synthetase editing domains from human and fungal sources provide a basis for understanding how these enzymes discriminate between similar amino acids, contributing to the synthesis and editing mechanisms of Leu-containing peptides (Seiradake et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of Trp-Leu, particularly when modified, showcases its interaction with biological systems. For example, the synthesis of stable Phe-tRNA(Phe) and Leu-tRNA(Leu) analogues demonstrates the potential of Trp-Leu derivatives in mimicking natural biochemical processes, highlighting the synthetic utility and versatility of Trp-Leu in biochemical research (Santarem et al., 2014).

Physical Properties Analysis

The modification of Trp-Leu to increase its lipophilicity, as seen in the synthesis of Myr-Trp-Leu, impacts its physical properties such as partition coefficients, which influence its absorption and interaction with membranes. This modification highlights the importance of physical properties in the design and utilization of peptide derivatives (Veuillez et al., 1998).

Chemical Properties Analysis

The exploration of Trp-Leu's chemical properties through the study of its derivatives and interactions provides insight into its reactivity and potential applications. For example, the investigation of the molecular recognition ability of Trp for isomeric amino acids such as Leu and Ile offers a glimpse into the specific interactions and selectivity that can be achieved with Trp-Leu-based systems (Hanaichi & Fujihara, 2020).

Scientific Research Applications

  • Protein Dynamics : A study investigated the dynamic properties of a protein by replacing a Leu residue with Trp. This substitution was found to be destabilizing, impacting the protein's folding and stability (Handel et al., 1993).

  • Drug Delivery : Research on the ex vivo permeation of Trp-Leu through pig oral mucosa revealed that its lipophilic derivative, Myr-Trp-Leu, was more readily absorbed by the mucosa, indicating potential for improved drug delivery (Veuillez et al., 1998).

  • Photolysis Rates : The relative rates of photolysis of Trp-Leu, among other dipeptides, were measured, providing insights into the behavior of these peptides under specific light conditions, which could be relevant in photochemical studies (Tassin & Borkman, 1980).

  • Transmembrane Helix Positioning : A study explored how Trp and Phe residues affect the positioning of a poly-Leu transmembrane helix in a membrane, which is crucial for understanding membrane protein behavior (Braun & von Heijne, 1999).

  • Identification and Quantification in Peptides : Research demonstrated the use of photoexcited Trp for identifying and quantifying Leu and isoleucine residues in peptides, highlighting a method for detailed peptide analysis (Hanaichi & Fujihara, 2020).

  • Selective Transport in Membrane Processes : A study on the separation of Trp-Leu from a mixture with Trp using a supported liquid membrane process revealed insights into selective transport mechanisms, which could have applications in biochemical separation technologies (Hossain & Stanley, 1995).

  • Enzymatic Modification of Tryptophan Residues : An investigation into the enzymatic modification of Trp residues in Trp-Leu and other peptides by tryptophan side chain oxidase from Pseudomonas offers insights into biochemical processes and enzymatic reactions (Ito et al., 1981).

Future Directions

Future research could focus on the potential of Trp-Leu and other dipeptides in the management of type 2 diabetes . Additionally, the molecular recognition ability of Trp for isomeric amino acids in peptides could be further explored .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-10(2)7-15(17(22)23)20-16(21)13(18)8-11-9-19-14-6-4-3-5-12(11)14/h3-6,9-10,13,15,19H,7-8,18H2,1-2H3,(H,20,21)(H,22,23)/t13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMVXFSTACVOLP-ZFWWWQNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trp-Leu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24,500
Citations
JS Mills, HM Miettinen, D Cummings… - Journal of Biological …, 2000 - ASBMB
The formyl peptide receptor (FPR) is a chemotactic G protein-coupled receptor found on the surface of phagocytes. We have previously shown that the formyl peptide binding site maps …
Number of citations: 76 www.jbc.org
HE Drummer, I Boo, AL Maerz… - Journal of virology, 2006 - Am Soc Microbiol
The hepatitis C virus (HCV) glycoproteins E1 and E2 form a heterodimer that mediates CD81 receptor binding and viral entry. In this study, we used site-directed mutagenesis to …
Number of citations: 179 journals.asm.org
F Veuillez, J Deshusses, P Buri - European journal of pharmaceutics and …, 1999 - Elsevier
… -Leucine (Trp-Leu), we have synthesised a lipophilic derivative by myristoylation of the N- terminal amino group of Trp-Leu. The acylated peptide (Myr-Trp-Leu) was characterized by …
Number of citations: 24 www.sciencedirect.com
F Veuillez, A Ganem-Quintanar, J Deshusses… - International journal of …, 1998 - Elsevier
… Both, Trp-Leu and Myr-Trp-Leu were found to be stable in palatal and buccal … (or Trp-Leu when Myr-Trp-Leu was the studied substance), suggesting that both, Trp-Leu and Myr-Trp-Leu …
Number of citations: 18 www.sciencedirect.com
CJP Grimmelikhuijzen, KL Rinehart… - … and biophysical research …, 1992 - Elsevier
… gave a fragmentation pattern corresponding to the sequence cGlu-Trp-Leu-Lys-Gly-Arg-Ph&II-… gave the expected spectra for the sequences cGlu-Trp-Leu-Lys and
Number of citations: 36 www.sciencedirect.com
DA Jones, J Cummings, SP Langdon, AJ MacLellan… - Peptides, 1995 - Elsevier
H-Arg-d-Trp-N me Phe-d-Trp-Leu-Met-NH 2 (Antagonist G) will the first broad-spectrum neuropeptide antagonist to enter a phase I clinical trial. Its in vitro and in vivo metabolism has …
Number of citations: 18 www.sciencedirect.com
DA Jones, J Cummings, SP Langdon… - Biochemical …, 1995 - Elsevier
H-Arg-d-Trp-N me Phe-d-Trp-Leu-Met-NH 2 , a broad spectrum neuropeptide growth factor antagonist (antagonist G), is soon to enter a phase I clinical trial for the treatment of small-cell …
Number of citations: 16 www.sciencedirect.com
Z Wieczorek, J Stepinski, E Darzynkiewicz… - Biophysical …, 1993 - Elsevier
… The fluorescence intensity of the tripeptide (TrpLeu-Glu), or indole, was obtained by … 5’-monophosphate (GMP; 4) and 7-Me-GMP (2) overlap so severely with that of Trp-Leu-Glu …
Number of citations: 15 www.sciencedirect.com
H Ueda, M Doi, M Inoue, T Ishida, T Tanaka… - Biochemical and …, 1988 - Elsevier
H-NMR and fluorescence spectroscopic studies on the interaction between the Trp-Leu-Glu and m7GpppA have shown a specific binding mode, in which the π-π stacking interaction of …
Number of citations: 30 www.sciencedirect.com
S Hanaichi, A Fujihara - Amino Acids, 2020 - Springer
The molecular recognition ability of tryptophan (Trp) for isomeric amino acids, such as leucine (Leu) and isoleucine (Ile), and isomeric amino acid-containing dipeptides, such as Leu-Gly…
Number of citations: 2 link.springer.com

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